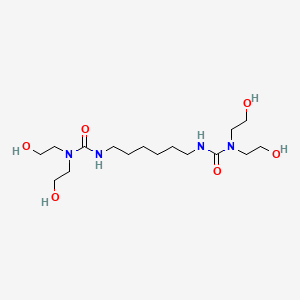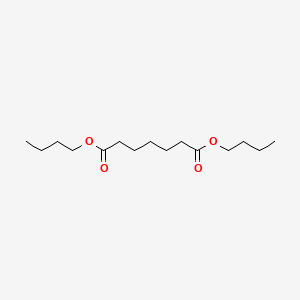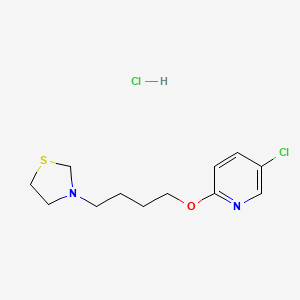
Thiazolidine, 3-(4-(5-chloro-2-pyridyloxy)butyl)-, hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thiazolidine, 3-(4-(5-chloro-2-pyridyloxy)butyl)-, hydrochloride is a chemical compound that belongs to the class of thiazolidines. Thiazolidines are five-membered heterocyclic compounds containing a sulfur atom and a nitrogen atom in the ring. This particular compound is characterized by the presence of a 5-chloro-2-pyridyloxy group attached to the butyl chain, which is further connected to the thiazolidine ring. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility in water.
准备方法
The synthesis of Thiazolidine, 3-(4-(5-chloro-2-pyridyloxy)butyl)-, hydrochloride typically involves the following steps:
Formation of the Thiazolidine Ring: The thiazolidine ring can be synthesized through the reaction of cysteine or its derivatives with aldehydes or ketones.
Attachment of the Butyl Chain: The butyl chain with the 5-chloro-2-pyridyloxy group is introduced through nucleophilic substitution reactions. This involves the reaction of a suitable butyl halide with the thiazolidine ring.
Formation of the Hydrochloride Salt: The final step involves the treatment of the compound with hydrochloric acid to form the hydrochloride salt, which enhances its solubility and stability.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to facilitate the synthesis.
化学反应分析
Thiazolidine, 3-(4-(5-chloro-2-pyridyloxy)butyl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives with different functional groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyridyloxy or butyl chain, leading to the formation of various derivatives.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to break down into its constituent parts.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction and conditions employed.
科学研究应用
Thiazolidine, 3-(4-(5-chloro-2-pyridyloxy)butyl)-, hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and cancer.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of Thiazolidine, 3-(4-(5-chloro-2-pyridyloxy)butyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to various biological effects, such as the inhibition of microbial growth or the induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
Thiazolidine, 3-(4-(5-chloro-2-pyridyloxy)butyl)-, hydrochloride can be compared with other thiazolidine derivatives and compounds containing the 5-chloro-2-pyridyloxy group. Similar compounds include:
Thiazolidine-2,4-dione: Known for its use in antidiabetic drugs.
5-Chloro-2-pyridyl ethers: Studied for their antimicrobial and herbicidal properties.
Thiazolidine-4-carboxylic acid: Used in the synthesis of various pharmaceuticals.
The uniqueness of this compound lies in its specific structure, which combines the thiazolidine ring with the 5-chloro-2-pyridyloxy group, leading to distinct chemical and biological properties.
属性
CAS 编号 |
41287-78-9 |
|---|---|
分子式 |
C12H18Cl2N2OS |
分子量 |
309.3 g/mol |
IUPAC 名称 |
3-[4-(5-chloropyridin-2-yl)oxybutyl]-1,3-thiazolidine;hydrochloride |
InChI |
InChI=1S/C12H17ClN2OS.ClH/c13-11-3-4-12(14-9-11)16-7-2-1-5-15-6-8-17-10-15;/h3-4,9H,1-2,5-8,10H2;1H |
InChI 键 |
LTWLLPCABGILCV-UHFFFAOYSA-N |
规范 SMILES |
C1CSCN1CCCCOC2=NC=C(C=C2)Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


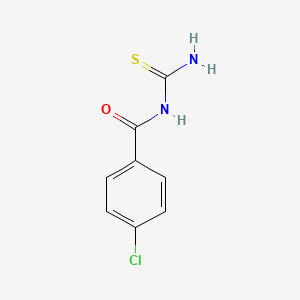
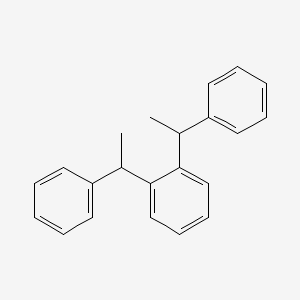
![Benzenemethanamine, N-methyl-N-[(phenylthio)methyl]-](/img/structure/B14660743.png)
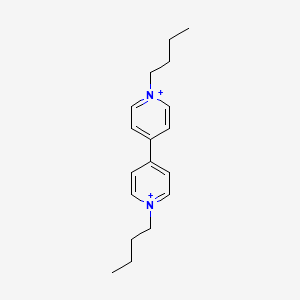




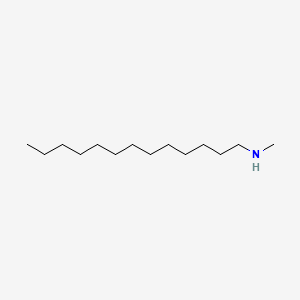
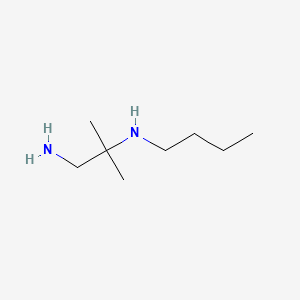
![5-[(2,4-Dichlorophenyl)(phenyl)methyl]-6-hydroxypyrimidin-4(3H)-one](/img/structure/B14660767.png)
